(+-)-Tetramisole

Veterinary Parasitology Anthelmintic Screening Chiral Pharmacology

Tetramisole (CAS 5036-02-2) is a racemic mixture of levamisole and dexamisole, serving as a cost-effective anthelmintic requiring ~2:1 dose adjustment relative to levamisole. It is an essential chiral reference standard for enantioselective HPLC method development and a selective Kir2.1 agonist (EC50 ~30 μM) for cardiac electrophysiology research. Researchers should specify tetramisole free base when racemic material is acceptable. Verify enantiomeric composition and impurity profile documentation before procurement.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 5036-02-2
Cat. No. B1196661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Tetramisole
CAS5036-02-2
SynonymsNilverm
Tetramisole
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CSC2=NC(CN21)C3=CC=CC=C3
InChIInChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2
InChIKeyHLFSDGLLUJUHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramisole CAS 5036-02-2: Chemical Identity and Chiral Composition for Scientific Procurement


Tetramisole (CAS 5036-02-2) is a racemic mixture consisting of equal parts of the levorotatory isomer levamisole and the dextrorotatory isomer dexamisole [1]. It is an imidazothiazole derivative with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol [2]. The compound was originally developed as a broad-spectrum veterinary anthelmintic and functions as an agonist at nicotinic acetylcholine receptors in nematodes, causing sustained muscle paralysis [3]. Beyond its anthelmintic activity, tetramisole has been identified as a tissue non-specific alkaline phosphatase (TNAP) inhibitor and an inward rectifier potassium channel (Kir2.1) agonist with an EC50 of approximately 30 μM . As a racemate, tetramisole serves as a chiral reference standard for enantioselective analytical method development and as a synthetic intermediate for the resolution-based production of levamisole [4].

Tetramisole CAS 5036-02-2: Why Levamisole Alone Cannot Substitute for the Racemic Mixture in Research Applications


Generic substitution of tetramisole with its isolated levo-isomer levamisole is not universally valid because the racemic mixture and the pure enantiomer exhibit fundamentally distinct physicochemical and biological properties that preclude simple dose-equivalence substitution. The anthelmintic activity of tetramisole resides almost exclusively in the L-isomer levamisole, with the D-isomer dexamisole possessing at least 10-fold lower efficacy [1]. Consequently, a dose of 12.5-15 mg/kg of dl-tetramisole is required to achieve anthelmintic efficacy equivalent to 7.5 mg/kg of l-tetramisole, representing an approximately 2:1 potency ratio [2]. Furthermore, the racemate and single enantiomer differ measurably in solubility behavior and solid-liquid equilibrium characteristics, which directly impacts formulation development and crystallization resolution processes [3]. Critically, in neuronal electrophysiology assays, tetramisole and levamisole were found to produce identical suppressive effects on axonal conduction velocity, but these effects were demonstrated to be non-stereospecific and independent of TNAP inhibition, indicating that the racemic mixture and its enantiomer may exhibit distinct off-target activity profiles [4]. These documented differences in potency ratios, solubility parameters, and stereospecificity collectively establish that tetramisole cannot be simply interchanged with levamisole on a milligram-for-milligram basis without quantitative adjustment and validation in the specific experimental system.

Tetramisole CAS 5036-02-2: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Alternatives


Enantiomer-Specific Anthelmintic Efficacy: L-Tetramisole vs. D-Tetramisole in Ascaris suum Larvae

In a controlled in vitro larval development assay using Ascaris suum, the L-isomer of tetramisole (levamisole) demonstrated anthelmintic activity at concentrations ≥1 μg/mL, effectively inhibiting development from late L3 to early L4 stage and reducing larval survival. In contrast, the D-isomer (dexamisole) was at least 10 times less effective under identical assay conditions, requiring approximately ≥10 μg/mL to produce comparable inhibition [1]. This differential establishes a potency ratio of ≥10:1 between the therapeutically active and inactive enantiomers, defining the precise stereochemical requirement for anthelmintic efficacy.

Veterinary Parasitology Anthelmintic Screening Chiral Pharmacology

Comparative In Vivo Anthelmintic Potency: dl-Tetramisole vs. l-Tetramisole in Bovine Lungworm Infection

In calves experimentally and naturally infected with the lungworm Dictyocaulus viviparus, a dose of 12.5-15 mg/kg of racemic dl-tetramisole produced anthelmintic efficacy equivalent to 7.5 mg/kg of the pure L-enantiomer l-tetramisole [1]. The study confirmed that efficacy did not differ between oral and intramuscular routes of administration. This approximately 2:1 dose ratio reflects the fact that only the L-isomer contributes meaningful anthelmintic activity, while the racemic mixture contains 50% inactive D-isomer.

Veterinary Medicine Lungworm Control Dose Optimization

Kir2.1 Potassium Channel Agonism: Tetramisole vs. Alternative Kir Channel Modulators

Tetramisole functions as an orally active, selective inward rectifier potassium channel agonist, specifically targeting the Kir2.1 subunit with an EC50 of approximately 30 μM . In experimental cardiac models, tetramisole enhances the IK1 current, hyperpolarizes resting membrane potential, shortens action potential duration, and demonstrates anti-arrhythmic and anti-remodeling effects, potentially through mitigation of intracellular calcium overload . This Kir2.1 agonism represents a distinct pharmacological profile from structurally related imidazothiazoles that lack this channel subtype selectivity, positioning tetramisole as a specialized tool compound for cardiac electrophysiology research.

Cardiac Electrophysiology Ion Channel Pharmacology Drug Repurposing

Aqueous Solubility of Tetramisole Hydrochloride: Racemic Mixture vs. Commercial Alternatives

Tetramisole hydrochloride (CAS 5086-74-8) exhibits high aqueous solubility, measured at 200-210 g/L at 20°C . This solubility profile is a defining characteristic that directly influences formulation strategies for oral solutions, injectables, and drinking water-administered veterinary products. In contrast, the free base tetramisole (CAS 5036-02-2) has substantially lower water solubility of approximately 1.116 g/L at 25°C [1]. This solubility differential between the hydrochloride salt and free base is a critical parameter for procurement decisions, as it dictates which physical form is appropriate for aqueous-based versus non-aqueous formulation development.

Formulation Development Physicochemical Characterization Pre-formulation Studies

Analytical Purity Requirements: Tetramisole Free Base Specifications vs. Synthesis Impurities

The manufacture of high-purity tetramisole requires specific synthetic steps to control and remove process impurities, particularly the isomer IST (imidazo[2,1-b]thiazole-related byproduct) that forms during synthesis of the intermediate ICPT [1]. Patent specifications describe that special purification steps must be taken to remove this impurity from the intermediate or from the final tetramisole product; failure to implement these steps yields material with elevated impurity levels that may compromise analytical reliability [2]. The resolution process to separate racemic tetramisole into its constituent enantiomers further requires precise control over crystallization conditions and solid-liquid equilibrium parameters, as established through ternary phase diagram analysis [3].

Analytical Chemistry Impurity Profiling Chiral Purity

Tetramisole CAS 5036-02-2: Evidence-Backed Research and Industrial Application Scenarios


Veterinary Anthelmintic Formulation Development Requiring Cost-Effective Racemic Material

Tetramisole as a racemic mixture containing 50% therapeutically active L-isomer and 50% inactive D-isomer provides a cost-effective alternative to pure levamisole for veterinary anthelmintic formulations, with dose adjustment of approximately 2:1 (12.5-15 mg/kg dl-tetramisole equivalent to 7.5 mg/kg l-tetramisole) enabling equivalent efficacy against lungworm and gastrointestinal nematode infections in cattle, sheep, and goats [1]. The hydrochloride salt form (CAS 5086-74-8) with aqueous solubility of 200-210 g/L at 20°C is particularly suitable for oral drenches, injectable solutions, and drinking water medication applications . Researchers developing generic veterinary anthelmintic products should specify tetramisole hydrochloride when cost-optimized racemic material is acceptable and the 2:1 potency adjustment relative to levamisole is implemented.

Cardiac Electrophysiology Research Utilizing Kir2.1 Channel Agonism

Tetramisole (free base, CAS 5036-02-2) has been identified as a selective inward rectifier potassium channel (Kir2.1) agonist with an EC50 of approximately 30 μM, producing measurable enhancement of IK1 current, hyperpolarization of resting membrane potential, and anti-arrhythmic effects in experimental cardiac models [1]. This defined EC50 value enables its use as a positive control or pharmacological probe in patch-clamp electrophysiology assays studying cardiac ischemia, arrhythmogenesis, and heart failure mechanisms . Investigators should note that tetramisole's Kir2.1 agonism occurs at micromolar concentrations, and appropriate solvent controls (DMSO) should be included given the compound's solubility profile. This application scenario is distinct from anthelmintic use and relies on tetramisole's ion channel pharmacology rather than its stereochemical properties.

Chiral Analytical Method Development and Enantioselective Separation Reference

As a racemic mixture of equal parts levamisole and dexamisole, tetramisole (CAS 5036-02-2) serves as an essential chiral reference standard for developing and validating enantioselective analytical methods, including HPLC with circular dichroism detection for cocaine adulterant analysis [1]. The racemate provides a defined 1:1 enantiomeric ratio baseline against which chiral separation efficiency can be measured. Additionally, the solid-liquid equilibrium data and ternary phase diagram characterization of tetramisole hydrochloride as a racemic compound provides theoretical support for designing crystallization resolution processes to obtain pure enantiomers . Forensic and pharmaceutical analytical laboratories procuring tetramisole for method development should verify documentation of enantiomeric composition and impurity profile, as synthesis-related impurities such as the IST byproduct may interfere with chromatographic resolution if present at elevated levels .

In Vitro Parasitology Screening and Anthelmintic Resistance Monitoring

Tetramisole can be employed as a reference compound in in vitro anthelmintic screening assays, with established activity thresholds derived from Ascaris suum larval development studies demonstrating L-isomer activity at ≥1 μg/mL and D-isomer activity at ≥10 μg/mL under identical conditions [1]. This 10-fold enantiomer-specific activity differential provides a quantitative benchmark for evaluating novel anthelmintic candidates and monitoring imidazothiazole resistance emergence in nematode populations . Parasitology researchers conducting larval development assays, larval motility tests, or fecal egg count reduction trials should use tetramisole as a positive control with established concentration-response parameters, noting that the racemic mixture requires approximately twice the concentration of pure levamisole to achieve equivalent inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Tetramisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.